(3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
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Overview
Description
The compound “(3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a bromophenyl group, a methylpyrazolyl group, and a piperidinyl methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The bromophenyl group, the methylpyrazolyl group, and the piperidinyl methanone group would all contribute to the overall structure .Scientific Research Applications
Structural Analysis and Synthesis
Research in the field of heterocyclic chemistry often explores the synthesis and structural analysis of complex molecules, including derivatives similar to (3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone. A study by Swamy et al. (2013) discusses the isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues, showcasing the chlorine-methyl exchange rule and highlighting the challenges in detecting isomorphism due to extensive disorder in such compounds (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Biological Activities
Various studies focus on the biological activities of pyrazoline derivatives, indicating their potential in medicinal chemistry. Mumtaz et al. (2015) synthesized derivatives of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone and tested them for antimicrobial and phytotoxic activities, revealing significant antimicrobial effects (Mumtaz, Saeed, Maalik, Khan, Azhar, Fatima, Zaidi, & Atif, 2015). Furthermore, Cetin et al. (2021) investigated thiophene-based heterocyclic compounds, including pyrazole derivatives, for enzyme inhibitory activities, identifying potent inhibitors for acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) (Cetin, Türkan, Bursal, & Murahari, 2021).
Antimicrobial and Anti-inflammatory Activities
Research by Kumar et al. (2012) on the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated good antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012). Additionally, a study by Arunkumar et al. (2009) synthesized and evaluated novel pyrazole derivatives of gallic acid for anti-inflammatory activity, indicating their effectiveness in reducing inflammation (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential pharmacological activities could be explored further .
Mechanism of Action
Target of action
They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
Compounds containing a pyrazole ring are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been found to interact with a variety of biochemical pathways related to their biological activities .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of action
Based on the biological activities of similar compounds, it could potentially have a variety of effects depending on the target it interacts with .
Action environment
The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. Without specific information, it’s difficult to say exactly how these factors might influence its action .
Properties
IUPAC Name |
(3-bromophenyl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c1-19-8-7-15(18-19)12-5-9-20(10-6-12)16(21)13-3-2-4-14(17)11-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBISYMKGKDEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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